9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate
Description
9H-Fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), acts as a temporary protecting group for amines due to its base-labile nature . This compound features an (E)-3-methylbut-1-enyl substituent, which introduces an unsaturated alkenyl moiety that may confer unique reactivity for downstream modifications, such as cross-coupling or cycloaddition reactions. Its synthesis typically involves coupling (E)-3-methylbut-1-enylamine with Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) under mild basic conditions .
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate |
InChI |
InChI=1S/C20H21NO2/c1-14(2)11-12-21-20(22)23-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,14,19H,13H2,1-2H3,(H,21,22)/b12-11+ |
InChI Key |
BVFNGMYJXXAHNM-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)/C=C/NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C=CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with (E)-3-methylbut-1-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenylmethyl group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate include:
- Alkenyl vs. Alkyl Substituents: The (E)-3-methylbut-1-enyl group distinguishes the target compound from saturated analogs like Fmoc-Glycinol.
- Functional Group Diversity: Analogues with oxo (e.g., 3-oxopropyl) or hydroxyl (e.g., Fmoc-Glycinol) groups exhibit polarity differences, affecting solubility and reactivity. For instance, Fmoc-Glycinol is water-soluble, while alkenyl derivatives require organic solvents like DCM or ethyl acetate .
Physicochemical Properties
- Thermal Stability : Alkenyl derivatives like the target compound are stable at room temperature but may degrade under prolonged UV exposure due to conjugated double bonds.
- Chromatographic Behavior : Elution gradients (e.g., 30–80% ethyl acetate/hexane) are standard for purification, as seen in .
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